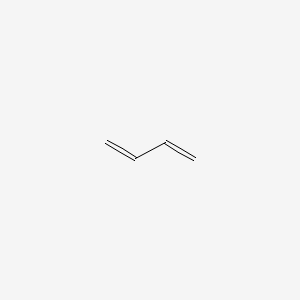

![molecular formula C10H10 B3069540 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene CAS No. 99717-87-0](/img/structure/B3069540.png)

3-Vinylbicyclo[4.2.0]octa-1,3,5-triene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethenylbicyclo[4.2.0]octa-1(6),2,4-triene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-2-8-3-4-9-5-6-10(9)7-8/h2-4,7H,1,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGDMPJDZKDHEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=C(CC2)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99717-87-0 | |

| Record name | 3-Ethenyl(bicyclo[4.2.0]-octa-1,3,5-triene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethenylbicyclo[4.2.0]octa-1,3,5-triene

This guide provides a comprehensive technical overview of 3-ethenylbicyclo[4.2.0]octa-1,3,5-triene, a versatile monomer with significant applications in materials science and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry, offering in-depth insights into its nomenclature, structure, synthesis, spectroscopic characterization, and reactivity.

Introduction and Nomenclature

3-Ethenylbicyclo[4.2.0]octa-1,3,5-triene, a compound of considerable interest, is systematically named according to IUPAC nomenclature as 3-ethenylbicyclo[4.2.0]octa-1(6),2,4-triene [1]. The name delineates a bicyclic structure containing an eight-carbon framework. The "[4.2.0]" designation specifies the number of carbon atoms in the bridges connecting the two bridgehead carbons[2][3]. The triene suffix, coupled with the locants 1(6), 2, and 4, indicates the positions of the three double bonds within the bicyclic system. The "3-ethenyl" prefix denotes a vinyl group substituent at the third carbon atom.

Due to its structural features, this compound is also widely known by several synonyms, the most common being 4-vinylbenzocyclobutene (4-VBCB) . Other identifiers include CAS No. 99717-87-0[1].

Molecular Structure and Properties

The structure of 3-ethenylbicyclo[4.2.0]octa-1,3,5-triene is characterized by a strained four-membered ring fused to a six-membered ring, with a vinyl group attached to the benzene moiety. This unique arrangement of a reactive vinyl group and a thermally labile benzocyclobutene (BCB) moiety imparts distinctive properties to the molecule.

Below is a DOT language representation of the molecular structure.

Caption: Molecular structure of 3-ethenylbicyclo[4.2.0]octa-1,3,5-triene.

Table 1: Physicochemical Properties of 3-Ethenylbicyclo[4.2.0]octa-1,3,5-triene

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀ | [1] |

| Molecular Weight | 130.19 g/mol | [1] |

| CAS Number | 99717-87-0 | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 225.3 ± 30.0 °C (Predicted) | |

| Density | 0.962 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.578 | |

| InChI | 1S/C10H10/c1-2-8-3-4-9-5-6-10(9)7-8/h2-4,7H,1,5-6H2 | [1] |

| SMILES | C=CC1=CC2=C(CC2)C=C1 | [1] |

Synthesis Methodologies

Several synthetic routes to 3-ethenylbicyclo[4.2.0]octa-1,3,5-triene have been reported. The choice of method often depends on the desired scale and available starting materials. Below are two common, well-documented protocols.

Synthesis from 4-Bromobenzocyclobutene via Heck-type Reaction

A straightforward approach involves the vinylation of 4-bromobenzocyclobutene. This method is advantageous due to the commercial availability of the starting bromide.

Caption: Workflow for the synthesis via a Heck-type reaction.

Experimental Protocol:

-

Reactor Setup: In a high-pressure autoclave, dissolve 4-bromobenzocyclobutene and an acid binding agent (e.g., potassium carbonate) in a suitable solvent mixture (e.g., deionized water and N,N-Dimethylformamide)[4].

-

Catalyst Addition: Add a palladium-based catalyst.

-

Reaction Conditions: Purge the reactor with nitrogen, then introduce ethylene gas to a pressure of 1-10 MPa[4]. Seal the reactor and heat with stirring.

-

Work-up: After the reaction is complete, cool the reactor and vent the excess ethylene. The reaction mixture is then subjected to an aqueous work-up, typically involving extraction with an organic solvent like diethyl ether.

-

Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the final product as a colorless oil[4].

Synthesis from 4-Carboxaldehyde-benzocyclobutene via Wittig Reaction

This method utilizes the readily available 4-carboxaldehyde-benzocyclobutene and converts the aldehyde functionality into a vinyl group using a Wittig reagent.

Experimental Protocol:

-

Wittig Reagent Preparation: Prepare the Wittig reagent (e.g., methyltriphenylphosphonium bromide) by reacting it with a strong base like n-butyllithium in an anhydrous solvent (e.g., THF) at low temperature (-78 °C).

-

Reaction: To the prepared ylide, add a solution of 4-carboxaldehyde-benzocyclobutene dropwise at low temperature. Allow the reaction mixture to warm to room temperature and stir until completion.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography to afford pure 3-ethenylbicyclo[4.2.0]octa-1,3,5-triene.

Spectroscopic Characterization

The structural elucidation of 3-ethenylbicyclo[4.2.0]octa-1,3,5-triene is routinely confirmed using NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 7.26 (d, 1H, J = 7.4 Hz, ArH), 7.20 (s, 1H, ArH), 7.04 (d, 1H, J = 7.4 Hz, ArH): These signals correspond to the protons on the aromatic ring.

-

δ 6.74 (dd, 1H, J = 17.5 Hz, J = 10.8 Hz, =CH-): This doublet of doublets is characteristic of the vinylic proton adjacent to the aromatic ring.

-

δ 5.70 (d, 1H, J = 17.5 Hz, =CH₂), 5.20 (d, 1H, J = 10.8 Hz, =CH₂): These two doublets represent the terminal vinylic protons.

-

δ 3.19 (s, 4H, -CH₂-CH₂-): This singlet corresponds to the four equivalent protons of the cyclobutane ring.

¹³C NMR (100 MHz, CDCl₃):

-

δ 146.09, 145.75, 137.94, 125.71, 122.58, 119.90: Aromatic and vinylic carbons.

-

δ 136.69 (=CH-): Vinylic methine carbon.

-

δ 112.38 (=CH₂): Terminal vinylic carbon.

-

δ 29.52, 29.35 (-CH₂-CH₂-): The two signals for the methylene carbons of the cyclobutane ring.

The interpretation of NMR spectra is a critical step in confirming the identity and purity of the synthesized compound[5][6].

Infrared (IR) Spectroscopy

The IR spectrum of 3-ethenylbicyclo[4.2.0]octa-1,3,5-triene shows characteristic absorption peaks at approximately 2925 cm⁻¹ (C-H stretch), 1627 cm⁻¹ (C=C stretch of the vinyl group), and 989 and 901 cm⁻¹ (out-of-plane C-H bending of the vinyl group).

Reactivity and Applications

The dual functionality of 3-ethenylbicyclo[4.2.0]octa-1,3,5-triene, namely the polymerizable vinyl group and the thermally reactive benzocyclobutene ring, makes it a valuable monomer in materials science.

Polymerization

The vinyl group readily undergoes various types of polymerization, including free radical, anionic, and cationic polymerization[7][8]. This allows for the synthesis of well-defined homopolymers and copolymers.

Caption: General scheme for the polymerization of 4-vinylbenzocyclobutene.

Living anionic polymerization, for instance, has been employed to produce polymers with predictable molecular weights and narrow molecular weight distributions[9]. Copolymers with other monomers, such as styrene and butadiene, have also been synthesized, leading to materials with tailored properties[10][11].

Thermal Crosslinking

The benzocyclobutene moiety is thermally stable at room temperature but undergoes a ring-opening reaction upon heating to around 200-250 °C to form a highly reactive o-quinodimethane intermediate. This intermediate can then undergo [4+2] cycloaddition (Diels-Alder) reactions, leading to crosslinking of the polymer chains[8]. This crosslinking imparts excellent thermal stability, low dielectric constant, and good mechanical properties to the resulting thermoset polymers[7].

These properties make poly(4-vinylbenzocyclobutene) and its copolymers highly desirable for applications in microelectronics as dielectric materials[7].

Cycloaddition Reactions

The vinyl group can also participate in cycloaddition reactions, such as the Diels-Alder reaction, providing a route to more complex cyclic structures[12]. This reactivity is valuable in the synthesis of complex organic molecules.

Safety and Handling

3-Ethenylbicyclo[4.2.0]octa-1,3,5-triene is harmful if swallowed and may cause skin and eye irritation. It should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Ethenylbicyclo[4.2.0]octa-1,3,5-triene is a monomer of significant academic and industrial interest. Its unique combination of a polymerizable vinyl group and a thermally crosslinkable benzocyclobutene unit provides a powerful platform for the design of advanced materials with applications in microelectronics and beyond. A thorough understanding of its synthesis, characterization, and reactivity is crucial for harnessing its full potential.

References

- The synthetic method of 4- vinyl benzocyclobutene.

-

Well-Defined Poly(4-vinylbenzocyclobutene): Synthesis by Living Anionic Polymerization and Characterization. UNL Digital Commons. [Link]

-

Syndiotactic (Co)polymerization of 4-Vinylbenzocyclobutene Catalyzed by Rare-Earth Metal Complex. ACS Publications. [Link]

-

3-Vinylbicyclo[4.2.0]octa-1,3,5-triene. MySkinRecipes. [Link]

-

b-poly(4-vinylpyridine) isoporous block copolymer membranes: functionalization and perform. RSC Publishing. [Link]

-

3-Ethenyl(bicyclo(4.2.0)-octa-1,3,5-triene). PubChem. [Link]

-

Tailoring poly(vinylbenzocyclobutene)- b -poly(4-vinylpyridine) isoporous block copolymer membranes: functionalization and performance optimization. Materials Advances (RSC Publishing). [Link]

-

Styrene 4‐vinylbenzocyclobutene copolymer for microelectronic applications. ResearchGate. [Link]

-

Cationic Copolymerization of Isobutylene with 4-Vinylbenzenecyclobutylene: Characteristics and Mechanisms. MDPI. [Link]

-

Tapered copolymers of styrene and 4-vinylbenzocyclobutene via carbanionic polymerization for crosslinkable polymer films. Gutenberg Open Science. [Link]

-

Bicyclo[4.2.0]octa-1,3,5-triene. NIST WebBook. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

-

3-Methylbicyclo[4.2.0]octa-1,3,5-triene. PubChem. [Link]

-

IUPAC Nomenclature of Bicyclic Compounds. YouTube. [Link]

-

The Synthesis of Bicyclo[4.2.1]nona-2,4,7-trienes by [6π+2π]-Cycloaddition of 1-Substituted 1,3,5-Cycloheptatrienes Catalyzed by Titanium and Cobalt Complexes. ResearchGate. [Link]

-

Directly-Patternable Benzocyclobutene Dielectric Materials. The University of Texas at Austin. [Link]

-

ANALYSIS OF CHAIN MICROSTRUCTURE BY1H AND 13 C NMR SPECTROSCOPY. ISMAR. [Link]

Sources

- 1. 3-Ethenyl(bicyclo(4.2.0)-octa-1,3,5-triene) | C10H10 | CID 22172249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 7-Ethenylbicyclo[4.2.0]octa-1,3,5-triene [smolecule.com]

- 3. youtube.com [youtube.com]

- 4. CN106397085B - The synthetic method of 4- vinyl benzocyclobutene - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. ismar.org [ismar.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. This compound [myskinrecipes.com]

4-Vinylbenzocyclobutene chemical properties and physical data

Introduction

4-Vinylbenzocyclobutene (4-VBCB) is a unique bifunctional monomer that has garnered significant attention in materials science and polymer chemistry. Its structure incorporates a polymerizable vinyl group and a thermally labile benzocyclobutene (BCB) moiety. This combination allows for the synthesis of functional polymers that can be subsequently crosslinked into robust thermoset materials through a clean, catalyst-free thermal process. The key to its utility lies in the thermally induced, electrocyclic ring-opening of the strained four-membered ring to form a highly reactive o-quinodimethane intermediate[1][2]. This guide provides a comprehensive overview of the chemical and physical properties of 4-VBCB, detailed synthetic protocols, and an exploration of its core reactivity for researchers and professionals in polymer science and microelectronics.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is critical for research and safety. The following table summarizes the key identifiers for 4-Vinylbenzocyclobutene.

| Identifier | Value | Source(s) |

| IUPAC Name | 3-Ethenylbicyclo[4.2.0]octa-1,3,5-triene | |

| CAS Number | 99717-87-0 | |

| Molecular Formula | C₁₀H₁₀ | |

| Molecular Weight | 130.19 g/mol | |

| SMILES String | C=Cc1ccc2CCc2c1 | |

| InChI Key | DTGDMPJDZKDHEP-UHFFFAOYSA-N | |

| MDL Number | MFCD09834065 |

Physicochemical Properties

The physical properties of 4-VBCB are essential for its handling, storage, and application in polymerization processes. It is a colorless to light yellow liquid under standard conditions[3].

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless to light yellow liquid | Standard | [3] |

| Density | 0.962 g/mL | 25 °C | [3] |

| Boiling Point | 225.3 ± 30.0 °C | Predicted | [3] |

| Refractive Index | 1.578 | n20/D | |

| Flash Point | 76.1 °C (169.0 °F) | Closed Cup | |

| Storage Temperature | 2-8 °C | Recommended |

Spectral Data

Spectroscopic data is fundamental for the structural confirmation of 4-VBCB. The following data has been reported in the literature.

| Spectroscopy | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment | Source(s) |

| ¹H NMR | 7.26 (d, 1H), 7.20 (s, 1H), 7.04 (d, 1H) | Aromatic Protons (Ar-H) | [3] |

| 6.74 (dd, 1H) | Vinylic Proton (-CH=) | [3] | |

| 5.70 (d, 1H), 5.20 (d, 1H) | Vinylic Protons (=CH₂) | [3] | |

| 3.19 (s, 4H) | Cyclobutene Methylene Protons (-CH₂-CH₂-) | [3] | |

| ¹³C NMR | 146.09, 145.75, 137.94, 125.71, 122.58, 119.90 | Aromatic & Vinylic Carbons | [3] |

| 136.69 | Vinylic Carbon (-CH=) | [3] | |

| 112.38 | Vinylic Carbon (=CH₂) | [3] | |

| 29.52, 29.35 | Cyclobutene Methylene Carbons (-CH₂) | [3] | |

| Infrared (IR) | 2925 | C-H Stretch (Aliphatic) | [3] |

| 1627 | C=C Stretch (Vinyl) | [3] | |

| 1473 | C=C Stretch (Aromatic) | [3] | |

| 989, 901 | =C-H Bend (Vinyl Out-of-Plane) | [3] |

The ¹H NMR spectrum clearly distinguishes the vinylic, aromatic, and the characteristic singlet for the four aliphatic protons of the cyclobutene ring at approximately 3.19 ppm. The ¹³C NMR confirms the presence of ten unique carbon environments, consistent with the molecule's structure.

Core Reactivity: Thermally Induced Ring-Opening

The most significant chemical property of 4-VBCB is the thermal reactivity of the benzocyclobutene ring. The four-membered ring is strained and, upon heating to temperatures typically above 180-200 °C, undergoes a conrotatory, electrocyclic ring-opening to form a highly reactive ortho-quinodimethane intermediate (a conjugated diene)[1][4]. This transformation is the cornerstone of BCB-based thermosetting polymers.

Causality: The driving force for this reaction is the release of ring strain in the cyclobutene moiety. The resulting diene is highly reactive and will readily participate in cycloaddition reactions.

In the absence of other reactive species (dienophiles), the o-quinodimethane intermediate can react with itself via a [4+4] cycloaddition to form an eight-membered ring or polymerize[1][5]. If a dienophile is present, a [4+2] Diels-Alder cycloaddition occurs. When 4-VBCB is polymerized via its vinyl group first, this ring-opening reaction enables intermolecular crosslinking between polymer chains, transforming a thermoplastic material into a stable thermoset network without the release of any volatile byproducts[2][6].

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Vinylbenzocyclobutene CAS#: 99717-87-0 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Tailoring poly(vinylbenzocyclobutene)- b -poly(4-vinylpyridine) isoporous block copolymer membranes: functionalization and performance optimization - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00157A [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

Synthesis and discovery of 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene

An In-depth Technical Guide to the Synthesis and Discovery of 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene

Executive Summary

This compound, more commonly known as 4-vinylbenzocyclobutene (4-VBCB), is a molecule of significant interest in materials science and synthetic chemistry. Its unique structure, combining a strained four-membered ring fused to an aromatic system with a reactive vinyl group, makes it a valuable monomer for advanced polymers and a versatile building block in organic synthesis. The thermal lability of the benzocyclobutene (BCB) moiety, which undergoes a valence isomerization to form a highly reactive o-xylylene intermediate, provides a powerful tool for constructing complex polycyclic systems via Diels-Alder cycloadditions. This guide provides a comprehensive overview of 4-VBCB, detailing its physicochemical properties, core synthesis methodologies with an emphasis on the underlying reaction mechanisms, a detailed experimental protocol, and a discussion of its reactivity and applications for researchers and drug development professionals.

Introduction: The Benzocyclobutene Core and its Significance

The benzocyclobutene (BCB) scaffold is a cornerstone in modern organic chemistry and materials science.[1] The fusion of a cyclobutane ring to a benzene ring imparts significant ring strain, which is the driving force behind its most defining characteristic: the thermally induced, conrotatory ring-opening to form an o-xylylene (an ortho-quinodimethane) intermediate.[2] This transformation, typically occurring at temperatures around 180°C or higher, temporarily disrupts the aromaticity of the benzene ring to generate a transient, yet highly reactive, diene.[2]

This in situ generation of the o-xylylene allows it to be efficiently trapped by various dienophiles in [4+2] cycloaddition reactions, restoring aromaticity and yielding complex polycyclic structures.[2] This unique reactivity makes BCB derivatives powerful synthons. Furthermore, the ability of BCB resins to undergo thermal polymerization to form highly cross-linked, low-dielectric constant polymers has made them indispensable in the microelectronics industry for applications like wafer bonding and insulation.[2]

The introduction of a vinyl substituent onto the BCB core, as in 4-VBCB, adds another layer of functionality. The vinyl group can participate in a wide range of polymerization reactions (e.g., free-radical, cationic, anionic, coordination) and other classical alkene transformations. This dual reactivity—thermal ring-opening of the BCB and polymerization of the vinyl group—makes 4-VBCB a highly sought-after monomer for creating novel polymers with tailored thermal and mechanical properties.

Physicochemical Properties of 4-Vinylbenzocyclobutene

A summary of the key physical and chemical properties of 4-Vinylbicyclo[4.2.0]octa-1,3,5-triene is presented below. This data is compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 99717-87-0 | [3][4][5] |

| Molecular Formula | C₁₀H₁₀ | [4][5] |

| Molecular Weight | 130.19 g/mol | [4][5] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 225.3 ± 30.0 °C at 760 mmHg | [3][6] |

| Density | 1.0 ± 0.1 g/cm³ | [3] |

| Flash Point | 83.7 °C | [6] |

| Synonyms | 4-Vinylbenzocyclobutene, 3-Ethenylbicyclo[4.2.0]octa-1,3,5-triene | [5][7] |

| Storage | 2-8°C, often stored under nitrogen with a stabilizer (e.g., TBC) | [5][8] |

Core Synthesis Methodologies

The synthesis of substituted benzocyclobutenes can be challenging due to the strained nature of the ring system. Classical routes often rely on cycloadditions and rearrangement reactions, which may lack generality or functional group tolerance.[9] Modern methods have expanded the toolkit available to chemists.

General Approaches to Benzocyclobutene Synthesis

-

Palladium-Catalyzed C-H Activation: This method allows for the synthesis of BCBs from substrates with methyl groups via an intramolecular C-H activation/cyclization pathway, offering a direct route to the core structure.[10]

-

Zirconium-Promoted Cross-Coupling: A mild, one-pot reaction involving aryllithium compounds and alkenyl bromides can produce functionalized BCBs with high regio- and diastereoselectivity.[10]

-

Benzyne [2+2] Cycloadditions: The reaction of in situ generated benzyne with alkenes or enamides provides a powerful route to construct the BCB skeleton.[10]

-

Sequential Copper- and Palladium-Catalysis: A modular and stereoselective approach has been developed for synthesizing densely functionalized BCBs from imines, allenes, and diboron precursors.[9]

Featured Synthesis: Wittig Olefination of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde

A common and direct method for preparing 4-VBCB involves a Wittig reaction on the corresponding aldehyde, 4-formylbenzocyclobutene. This approach leverages the well-established reliability of the Wittig olefination to install the vinyl group onto a pre-formed BCB core. The primary challenge of this route lies in the efficient synthesis of the aldehyde precursor. One documented pathway involves the generation of benzyne from an ortho-diazonium carboxylate salt, though this method can suffer from low yields and the inherent hazards of diazonium compounds.[11]

The overall synthetic logic is illustrated below.

Caption: Synthetic pathway to 4-VBCB via a Wittig reaction.

Causality Behind Experimental Choices:

-

Wittig Reagent: Methyltriphenylphosphonium iodide or bromide is a commercially available and reliable phosphonium salt for generating the required methylene ylide.

-

Base: A strong, non-nucleophilic base like n-butyllithium (n-BuLi) is required to deprotonate the phosphonium salt and form the reactive ylide. The use of strong bases necessitates anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent quenching.

-

Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the intermediates in the Wittig reaction.

-

Temperature: The initial deprotonation and reaction with the aldehyde are typically performed at low temperatures (-78 °C, dry ice/acetone bath) to control reactivity, prevent side reactions, and ensure the stability of the organolithium base. The reaction is then allowed to warm to room temperature to drive it to completion.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 4-VBCB from 4-formylbenzocyclobutene via a Wittig reaction, adapted from literature descriptions.[11]

Disclaimer: This protocol must be performed by trained personnel in a properly equipped chemical laboratory with appropriate safety measures, including the use of a fume hood and personal protective equipment.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Methyltriphenylphosphonium Iodide | 404.24 | 11.3 g | 27.8 |

| 4-Formylbenzocyclobutene | 132.16 | 3.0 g | 22.7 |

| n-Butyllithium (n-BuLi) | 64.06 | 11.1 mL (2.5 M in hexanes) | 27.8 |

| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - |

| Saturated aq. NH₄Cl | - | 50 mL | - |

| Diethyl Ether | - | 150 mL | - |

| Magnesium Sulfate (MgSO₄), anhydrous | - | ~10 g | - |

Procedure:

-

Ylide Formation:

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add methyltriphenylphosphonium iodide (11.3 g, 27.8 mmol).

-

Add 50 mL of anhydrous THF. The resulting slurry is cooled to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (11.1 mL of a 2.5 M solution in hexanes, 27.8 mmol) dropwise via syringe over 10 minutes. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the phosphorus ylide.

-

Allow the mixture to stir at -78 °C for 1 hour.

-

-

Reaction with Aldehyde:

-

Dissolve 4-formylbenzocyclobutene (3.0 g, 22.7 mmol) in 50 mL of anhydrous THF in a separate flame-dried flask.

-

Transfer this aldehyde solution via cannula into the flask containing the ylide at -78 °C.

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 12-16 hours (overnight).

-

-

Workup and Purification:

-

Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil is purified by flash column chromatography on silica gel, typically using a non-polar eluent such as hexanes or a hexanes/ethyl acetate gradient, to yield this compound as a colorless liquid.

-

-

Characterization:

-

The identity and purity of the product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected HRMS (EI+) calculated for C₁₀H₁₀ is 130.0783, found 130.0783.

-

Reactivity Profile and Key Applications

The synthetic utility of 4-VBCB stems from its dual reactivity.

Caption: Dual reactivity pathways of 4-Vinylbenzocyclobutene (4-VBCB).

Thermal Ring-Opening and Cycloadditions

Upon heating, the strained cyclobutene ring of 4-VBCB opens to form a vinyl-substituted o-xylylene. This highly reactive diene can be trapped in situ by a dienophile to construct complex molecular architectures. This property is invaluable for:

-

Natural Product Synthesis: Building polycyclic skeletons found in bioactive molecules.

-

Drug Discovery: Creating novel scaffolds for pharmacological screening. The BCB moiety itself has appeared in several pharmacologically active compounds.[2]

Polymerization

The vinyl group of 4-VBCB allows it to act as a monomer. This can occur either independently or in concert with the thermal ring-opening of the BCB core.

-

Low-κ Dielectric Materials: The thermal polymerization of BCB-containing monomers is a key technology in microelectronics. The resulting polymers have a low dielectric constant, low moisture absorption, and high thermal stability, making them ideal for insulating layers in integrated circuits.[2]

-

Advanced Composites: The ability to form highly cross-linked networks makes VBCB derivatives interesting for creating robust polymer matrices for composites.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[4] It may also cause respiratory irritation.[6] Standard laboratory safety precautions, including wearing gloves, safety glasses, and a lab coat, are mandatory. All manipulations should be performed in a well-ventilated chemical fume hood. The synthesis involves pyrophoric (n-BuLi) and moisture-sensitive reagents, requiring the use of an inert atmosphere and anhydrous techniques. Precursors such as diazonium salts are potentially explosive and must be handled with extreme care.[11]

Conclusion

This compound is a molecule with a rich chemical personality, offering orthogonal reactivity that can be harnessed for both complex molecular synthesis and advanced polymer fabrication. While its synthesis requires careful execution of modern organometallic and olefination techniques, its value as a versatile building block is undisputed. For researchers in materials science, it provides a pathway to high-performance polymers with desirable electronic and thermal properties. For synthetic and medicinal chemists, its ability to generate reactive intermediates on demand opens doors to novel molecular scaffolds. A thorough understanding of its synthesis, handling, and unique reactivity is essential for unlocking its full potential.

References

- Modular Synthesis of Stereodefined Benzocyclobutene Derivatives via Sequential Cu- and Pd-Catalysis.

- Benzocyclobutene synthesis. Organic Chemistry Portal.

- Synthesis of BCB derivatives 39 and 40.

- This compound | CAS#:99717-87-0. Chemsrc.

- Synthetic route to the BCB derivatives 78 and 79.

- Directly-Patternable Benzocyclobutene Dielectric Materials.

- Benzocyclobutene. Wikipedia.

- This compound. MySkinRecipes.

- This compound. Fluorochem.

- This compound,98% (stabilized with TBC). ChemScene.

- MSDS of this compound. Capot Chemical.

- Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane. MDPI.

- 3-Ethenyl(bicyclo(4.2.0)-octa-1,3,5-triene). PubChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzocyclobutene - Wikipedia [en.wikipedia.org]

- 3. This compound | CAS#:99717-87-0 | Chemsrc [chemsrc.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. chemscene.com [chemscene.com]

- 6. capotchem.com [capotchem.com]

- 7. 3-Ethenyl(bicyclo(4.2.0)-octa-1,3,5-triene) | C10H10 | CID 22172249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [myskinrecipes.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Benzocyclobutene synthesis [organic-chemistry.org]

- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

A Technical Guide to the Spectroscopic Characterization of 4-Vinylbenzocyclobutene

Abstract: 4-Vinylbenzocyclobutene (4-VBCB) is a pivotal monomer in the synthesis of advanced polymers, prized for its ability to undergo thermal ring-opening and subsequent cross-linking to form materials with exceptional thermal stability and low dielectric constants.[1] This guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous identification and quality assessment of 4-VBCB. It is intended for researchers and professionals in materials science and drug development who require a reliable reference for the synthesis and characterization of this versatile compound.

The Central Role of 4-Vinylbenzocyclobutene in Polymer Science

4-Vinylbenzocyclobutene (4-VBCB) is a unique bifunctional monomer consisting of a polymerizable vinyl group and a thermally reactive benzocyclobutene (BCB) moiety. The significance of the BCB group lies in its clean, catalyst-free ring-opening reaction at elevated temperatures (~180-250 °C) to form a highly reactive o-quinodimethane intermediate.[1] This intermediate readily undergoes [4+2] cycloaddition (Diels-Alder) reactions, leading to a robust, cross-linked polymer network.

This mechanism provides a distinct advantage in applications where precise control over curing is necessary, such as in microelectronics for creating low-κ dielectric interlayers, wafer bonding, and as encapsulants for sensitive components.[1][2] Accurate spectroscopic characterization is the cornerstone of ensuring monomer purity and predicting the performance of the resulting thermoset polymers.

Synthesis Pathway and Experimental Protocol

The most prevalent laboratory-scale synthesis of 4-VBCB involves a Wittig reaction, starting from 4-bromobenzocyclobutene. This multi-step process requires careful monitoring at each stage, with spectroscopy serving as the primary tool for reaction validation.

Experimental Protocol: Synthesis of 4-VBCB via Wittig Reaction

This protocol is adapted from methodologies reported in the literature.[3]

Step 1: Grignard Formation and Formylation of 4-Bromobenzocyclobutene

-

To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings.

-

Add a solution of 4-bromobenzocyclobutene in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.

-

Once the Grignard reagent is formed, cool the mixture to 0 °C and slowly add anhydrous N,N-dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product, 4-carboxaldehydebenzocyclobutene, with diethyl ether.

-

Purify the aldehyde via column chromatography.

Step 2: Wittig Reaction to Form 4-Vinylbenzocyclobutene

-

Suspend methyltriphenylphosphonium bromide in anhydrous THF in a separate flame-dried flask under an inert atmosphere.

-

Cool the suspension to 0 °C and add a strong base, such as sec-butyllithium (s-BuLi), to generate the methylenetriphenylphosphorane ylide.

-

Slowly add a solution of 4-carboxaldehydebenzocyclobutene (from Step 1) in THF to the ylide solution.

-

Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Quench the reaction and extract the crude product.

-

Purify the final product, 4-vinylbenzocyclobutene, by vacuum distillation to yield a colorless liquid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-VBCB.

Spectroscopic Characterization of 4-Vinylbenzocyclobutene

The following sections detail the expected spectroscopic signatures for 4-VBCB.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of 4-VBCB, providing detailed information about the proton and carbon environments.

The proton NMR spectrum provides a clear fingerprint of the molecule. The vinylic protons appear as a characteristic AMX spin system, while the aliphatic protons of the strained cyclobutane ring and the aromatic protons are also distinctly resolved.

Caption: Structure of 4-VBCB with key protons labeled.

Table 1: ¹H NMR Spectroscopic Data for 4-Vinylbenzocyclobutene (in CDCl₃)

| Proton Label | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constants (J) / Hz | Assignment |

|---|---|---|---|---|

| Ha | ~6.6 - 6.8 | dd | Jac ≈ 17.6, Jab ≈ 10.9 | Vinylic proton (trans to aromatic ring) |

| Hb | ~5.7 | d | Jab ≈ 10.9 | Terminal vinylic proton (geminal to Ha) |

| Hc | ~5.2 | d | Jac ≈ 17.6 | Terminal vinylic proton (cis to aromatic ring) |

| Harom | ~6.9 - 7.3 | m | - | Aromatic protons |

| Hcyc | ~3.1 - 3.2 | s (broad) | - | Methylene protons of cyclobutane ring |

Data compiled from references[3][4]. The broad singlet for the cyclobutane protons (Hcyc) is a characteristic feature, resulting from the four equivalent protons in the strained ring.[4]

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. The strained aliphatic carbons of the cyclobutane ring are notably shielded (appearing upfield), while the aromatic and vinylic carbons appear in their expected downfield regions.

Table 2: Predicted and Observed ¹³C NMR Spectroscopic Data for 4-Vinylbenzocyclobutene (in CDCl₃)

| Carbon Atom | Chemical Shift (δ) / ppm | Assignment |

|---|---|---|

| Cquat | ~146 | Aromatic quaternary carbon (ipso to cyclobutane) |

| Cquat | ~138 | Aromatic quaternary carbon (ipso to vinyl) |

| C-H | ~136 | Vinylic CH |

| C-H | ~122-128 | Aromatic CH |

| CH₂ | ~113 | Terminal vinylic CH₂ |

| CH₂ | ~29.5 | Cyclobutane CH₂ |

Data predicted based on polymer data[5] and analysis of similar structures like 4-(2-bromovinyl)benzocyclobutene[6].

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups within the 4-VBCB molecule. The spectrum is characterized by sharp C-H stretching vibrations for the alkene and aromatic rings, the C=C double bond stretches, and out-of-plane bending modes that are diagnostic for the substitution pattern.

Table 3: Key IR Absorption Bands for 4-Vinylbenzocyclobutene

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| 3085 - 3010 | C-H Stretch | Vinyl & Aromatic | Confirms unsaturated C-H bonds.[7] |

| 2950 - 2850 | C-H Stretch | Aliphatic (Cyclobutane) | Indicates the presence of the saturated cyclobutane ring.[8] |

| ~1625 | C=C Stretch | Vinyl | Diagnostic for the vinyl group. |

| ~1605, 1490 | C=C Stretch | Aromatic Ring | Characteristic aromatic ring vibrations. |

| ~990, 910 | C-H Bend (Out-of-plane) | Vinyl | Strong, sharp bands confirming the monosubstituted alkene (vinyl group).[7] |

| ~830 | C-H Bend (Out-of-plane) | Aromatic | Suggests 1,4-disubstitution pattern on the benzene ring. |

Frequencies are based on typical values for these functional groups and data from related polymers and derivatives.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition. For 4-vinylbenzocyclobutene (C₁₀H₁₀), the expected exact mass is 130.0783 g/mol .

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 130.

Integrated Spectroscopic Analysis: A Self-Validating System

True confidence in the identity and purity of 4-VBCB comes not from a single technique, but from the convergence of all spectroscopic data.

Caption: Logic diagram for spectroscopic validation.

This multi-technique approach ensures trustworthiness. For example, the vinylic protons seen in the ¹H NMR spectrum are validated by the corresponding vinylic carbon signals in the ¹³C NMR spectrum, the C=C stretch in the IR spectrum, and the potential fragmentation patterns in the mass spectrum. This cross-validation is essential for quality control in both research and industrial settings.

References

- 1. Benzocyclobutene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Thermal Stability and Reactivity of 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene

Abstract

3-Vinylbicyclo[4.2.0]octa-1,3,5-triene, also known as 4-vinylbenzocyclobutene (4-vinyl-BCB), is a fascinating bifunctional molecule that marries the inherent strain of a cyclobutene ring fused to an aromatic system with the versatile reactivity of a vinyl group. This unique structural combination imparts a rich and thermally-driven reactivity profile, making it a valuable monomer for advanced polymers and a strategic intermediate in complex organic synthesis. This guide provides a detailed exploration of the fundamental principles governing its thermal stability, delineates its primary reactive pathways—including electrocyclic ring-opening, dimerization, and polymerization—and presents robust experimental protocols for characterizing these transformations. The content herein is tailored for researchers, chemists, and materials scientists engaged in the fields of polymer chemistry, organic synthesis, and drug development, offering both foundational knowledge and practical, field-proven methodologies.

Introduction: The Nexus of Strain and Conjugation

The bicyclo[4.2.0]octa-1,3,5-triene core, commonly referred to as benzocyclobutene (BCB), is a cornerstone of modern materials science and synthetic chemistry.[1] The defining feature of the BCB scaffold is the fusion of a strained four-membered ring to a benzene ring. This fusion results in significant ring strain, which serves as a latent source of reactivity. Upon thermal activation, this strain is released through a predictable electrocyclic ring-opening, a transformation that has been harnessed to create highly stable and functional materials.[2][3]

The introduction of a vinyl substituent at the 3-position (or 4-position in BCB nomenclature) creates this compound, a molecule with dual reactive handles. The thermal behavior is no longer solely dictated by the BCB core; the pendant vinyl group can now participate in subsequent reactions, leading to a diverse array of potential products. Understanding the interplay between the ring-opening of the BCB moiety and the reactivity of the vinyl group is paramount for controlling the outcome of its thermal processing. This guide will dissect these competitive pathways and provide the technical framework necessary to investigate and exploit them.

Physicochemical Properties & Synthesis Overview

Accurate characterization begins with a solid understanding of the molecule's fundamental properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 99717-87-0 | [4][5][6] |

| Molecular Formula | C₁₀H₁₀ | [5][7] |

| Molecular Weight | 130.19 g/mol | [5][7][8] |

| Appearance | Colorless liquid | [7][9] |

| Boiling Point | 225.3 ± 30.0 °C at 760 mmHg | [8][9] |

| Density | 1.0 ± 0.1 g/cm³ | [8] |

| Flash Point | 83.7 ± 13.1 °C | [8][9] |

| Storage Conditions | 2-8°C, often stabilized with TBC | [8][10] |

Synthetic Rationale: A common and reliable laboratory-scale synthesis of 4-vinylbenzocyclobutene involves a Wittig reaction starting from 4-formylbenzocyclobutene.[11] This approach is favored for its high functional group tolerance and generally good yields. The starting aldehyde can be accessed from commercially available benzocyclobutene through established formylation procedures. This method provides a direct and efficient route to the target molecule, enabling further investigation of its properties.[11]

The Core Reaction: Thermal Electrocyclic Ring-Opening

The foundational event in the thermal chemistry of all BCB derivatives is a valence isomerization: the strained four-membered ring undergoes a conrotatory electrocyclic ring-opening to form a highly reactive, non-aromatic intermediate, ortho-quinodimethane (sometimes referred to as an ortho-xylylene).[2] This process is thermally reversible, but the equilibrium heavily favors the strained BCB ring at lower temperatures. As the temperature increases, the population of the high-energy o-quinodimethane intermediate becomes significant, allowing it to be trapped in subsequent reactions.

The causality behind this transformation is the release of approximately 27 kcal/mol of strain energy associated with the cyclobutene ring, which overcomes the energy penalty of disrupting the aromaticity of the benzene ring.[12]

Caption: Reversible electrocyclic ring-opening of the BCB core.

Key Thermal Reaction Pathways

Once the o-quinodimethane intermediate is formed, it can engage in several rapid, irreversible trapping reactions. The presence of the vinyl group introduces a fascinating dichotomy between intramolecular and intermolecular pathways.

Intermolecular Reactivity: Dimerization and Polymerization

In the absence of other potent dienophiles, the primary reaction pathway for the o-quinodimethane intermediate is an intermolecular [4+2] Diels-Alder cycloaddition with another molecule of the same intermediate. This "self-trapping" reaction leads to the formation of a dimer.

This dimerization is the first step toward polymerization. At sufficient concentrations and temperatures, this process propagates, forming high molecular weight polymers. This is the fundamental chemistry behind the utility of BCB-based monomers in creating thermoset polymers known for their excellent thermal stability, low dielectric constant, and high glass transition temperatures.[3]

Caption: Intermolecular Diels-Alder dimerization pathway.

Intramolecular Reactivity: Potential 6π-Electrocyclization

The vinyl group on the this compound provides an alternative, intramolecular reaction pathway. After the initial ring-opening to the o-quinodimethane, the resulting structure is a substituted hexatriene. This system is poised to undergo a subsequent 6π-electrocyclization, a common pericyclic reaction, to form a new six-membered ring.[13]

This pathway competes directly with the intermolecular dimerization. The outcome is often dependent on concentration and temperature. At very low concentrations (high dilution), intramolecular reactions are kinetically favored over bimolecular encounters. At higher temperatures, higher energy barriers for alternative rearrangements might be overcome.

Caption: Potential intramolecular 6π-electrocyclization pathway.

Experimental Protocols for Thermal Analysis

To harness the reactivity of this compound, rigorous experimental investigation is essential. The following protocols provide a self-validating framework for analysis.

Protocol 1: Determining Onset of Thermal Reactivity via Differential Scanning Calorimetry (DSC)

Objective: To quantitatively measure the temperature at which thermal events (e.g., polymerization) initiate and the associated enthalpy change.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place both pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative side reactions.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected reaction onset (e.g., 30°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the completion of the thermal event (e.g., 300°C).

-

Hold isothermally for 5 minutes to ensure the reaction is complete.

-

Cool the cell back to the starting temperature.

-

-

Data Analysis: The primary output is a plot of heat flow versus temperature. A sharp exothermic peak indicates the polymerization or dimerization reaction. The onset temperature of this exotherm is a critical measure of thermal stability. Integration of the peak area provides the enthalpy of reaction (ΔH).

Trustworthiness Check: A second heating cycle should be performed on the same sample. The absence of the exothermic peak in the second scan confirms that the thermal event was an irreversible reaction (e.g., polymerization) and not a reversible phase change.

Protocol 2: Mechanistic Investigation via Preparative Thermolysis and Product Analysis

Objective: To isolate and structurally identify the products formed under controlled thermal conditions, thereby elucidating the dominant reaction pathway.

Methodology:

-

Reaction Setup: In a flask equipped with a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve a known quantity of this compound in a high-boiling, inert solvent (e.g., diphenyl ether or o-dichlorobenzene). The choice of concentration is critical: use a high concentration (~1 M) to favor intermolecular reactions or a very low concentration (<0.01 M) to favor intramolecular pathways.

-

Thermal Reaction: Heat the solution to a specific temperature (determined from DSC data, e.g., 200-250°C) for a defined period (e.g., 2-4 hours). Monitor the reaction progress by taking aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Isolation: After cooling, remove the solvent under reduced pressure. The crude product mixture can then be purified using column chromatography or preparative HPLC to isolate the major products.

-

Structural Characterization:

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive information on the chemical structure, connectivity, and stereochemistry of the isolated products.[11]

-

Mass Spectrometry (MS): Confirms the molecular weight of the products. For dimers, the molecular weight will be exactly double that of the monomer.

-

Gel Permeation Chromatography (GPC): If polymerization has occurred, GPC is used to determine the molecular weight distribution of the resulting polymer.

-

Expert Insight: Comparing the product distribution from high-concentration and high-dilution experiments provides strong evidence for the competition between intermolecular and intramolecular pathways.

Applications in Advanced Materials and Synthesis

The predictable thermal reactivity of this compound makes it a highly valuable molecule:

-

Thermoset Polymers: As a monomer, it is used in the formulation of high-performance polymers for the microelectronics industry. The resulting polymers exhibit high thermal stability, excellent mechanical properties, and a low dielectric constant, which is critical for insulating layers in integrated circuits.[3]

-

Synthetic Intermediate: The o-quinodimethane intermediate is a powerful tool in organic synthesis. It can be trapped by various dienophiles in Diels-Alder reactions to construct complex, polycyclic molecular architectures that are foundational to many natural products and pharmaceutical compounds.[14] The vinyl group can be further functionalized post-cycloaddition, adding another layer of synthetic utility.

Conclusion

This compound is a molecule of significant scientific and commercial interest due to its thermally-triggered reactivity. Its chemistry is dominated by the electrocyclic ring-opening of the strained BCB core to a highly reactive o-quinodimethane intermediate. This intermediate's fate is a delicate balance between intermolecular dimerization/polymerization and potential intramolecular cyclizations, a balance that can be controlled by experimental conditions such as concentration and temperature. The protocols and principles outlined in this guide provide a comprehensive framework for researchers to safely and effectively study, control, and exploit the unique thermal behavior of this versatile compound for applications ranging from advanced materials to the synthesis of complex bioactive molecules.

References

-

Yoshida, M., et al. (1995). Thermal Rearrangement of 2,5-Bis(dicyanomethylene)bicyclo[4.2.0]octa-3,7-diene. The Journal of Organic Chemistry. Available at: [Link]

-

Gassman, P. G., & Korn, S. R. (1983). Thermal Chemistry of Bicyclo[4.2.0]oct-2-enes. The Journal of Organic Chemistry. Available at: [Link]

-

Hoye, T. R., et al. (2019). Benzocyclobutadienes: An unusual mode of access reveals unusual modes of reactivity. PMC. Available at: [Link]

-

Mehta, G., & Kotha, S. (2001). Recent chemistry of benzocyclobutenes. Tetrahedron. Available at: [Link]

-

Cava, M. P., & Napier, D. R. (1956). BENZOCYCLOBUTENE AND BENZOCYCLOBUTADIENE DIMER. Journal of the American Chemical Society. Available at: [Link]

-

Le, C. M., et al. (2023). Ni-Catalyzed Stereoconvergent Reductive Dimerization of Bromocyclobutenes. PMC. Available at: [Link]

-

Konishi, A., et al. (2023). Synthesis and Characterization of Hexafluorocyclopentane‐Bridged Bisbutatrienes as Models for Longer Cumulenes. Chemistry – A European Journal. Available at: [Link]

-

Paquette, L. A., & Wang, T. Z. (1974). Perpendicularly oriented .pi. systems. Thermal activation of annulated bicyclo[4.2.0]octatrienes. Journal of the American Chemical Society. Available at: [Link]

-

Katalin, B., et al. (2020). Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane. MDPI. Available at: [Link]

-

Capot Chemical. (2018). MSDS of this compound. Retrieved from: [Link]

-

NIST. (n.d.). Bicyclo[4.2.0]octa-1,3,5-triene. NIST WebBook. Retrieved from: [Link]

-

Houben-Weyl. (n.d.). 2. By Rearrangement of the Carbon Framework. Science of Synthesis. Available at: [Link]

-

Wilson, S. R. (n.d.). Anion-Assisted Sigmatropic Rearrangements. Comprehensive Organic Synthesis. Available at: [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from: [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from: [Link]

-

Liu, Z., & Simoneit, B. R. T. (2018). An Experimental Protocol for Studying Mineral Effects on Organic Hydrothermal Transformations. Journal of Visualized Experiments. Available at: [Link]

-

Smith, M. B. (2020). Reaction mechanisms: Part (ii) Pericyclic reactions. Organic Reaction Mechanisms. Available at: [Link]

-

Wiberg, K. B. (1986). A survey of strained organic molecules. Chemical Reviews. Available at: [Link]

-

Capot Chemical. (n.d.). Specifications of this compound. Retrieved from: [Link]

-

PubChem. (n.d.). 3-Ethenyl(bicyclo(4.2.0)-octa-1,3,5-triene). Retrieved from: [Link]

Sources

- 1. Bicyclo[4.2.0]octa-1,3,5-triene [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 99717-87-0 this compound AKSci 6995AC [aksci.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 99717-87-0|this compound|BLD Pharm [bldpharm.com]

- 7. capotchem.com [capotchem.com]

- 8. This compound | CAS#:99717-87-0 | Chemsrc [chemsrc.com]

- 9. capotchem.com [capotchem.com]

- 10. This compound [myskinrecipes.com]

- 11. 4-Vinylbenzocyclobutene | 99717-87-0 [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. repository.ias.ac.in [repository.ias.ac.in]

Quantum Chemical Calculations for Bicyclo[4.2.0]octa-1,3,5-triene Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[4.2.0]octa-1,3,5-triene, also known as benzocyclobutadiene, represents a fascinating and challenging class of molecules for theoretical investigation. Its structure, featuring a fused aromatic benzene ring and an anti-aromatic cyclobutadiene ring, gives rise to unique electronic properties, significant ring strain, and a pronounced diradical character.[1] This guide provides an in-depth technical overview of the application of quantum chemical calculations to elucidate the structure, reactivity, and spectroscopic properties of these systems. We will delve into the critical choices of computational methods and basis sets, detailing field-proven protocols for obtaining reliable and predictive results. This document is intended to serve as a practical resource for researchers in computational chemistry, medicinal chemistry, and materials science.

Introduction: The Unique Challenge of Bicyclo[4.2.0]octa-1,3,5-triene

The fusion of a stable 6π-electron aromatic ring with a destabilizing 4π-electron anti-aromatic ring in bicyclo[4.2.0]octa-1,3,5-triene results in a molecule that is neither classically aromatic nor anti-aromatic.[1] This electronic conflict leads to a high degree of reactivity, with the molecule readily undergoing dimerization or polymerization.[1] From a computational standpoint, this system presents several key challenges:

-

Multireference Character: The ground state of bicyclo[4.2.0]octa-1,3,5-triene is quasi-degenerate with low-lying excited states, necessitating the use of multireference methods for a qualitatively correct description.[2] Standard single-reference methods like Hartree-Fock and many density functional theory (DFT) approximations can fail to accurately describe its electronic structure.[2]

-

Diradical Nature: The inherent strain and antiaromaticity of the cyclobutadiene moiety contribute to a significant diradical character, where two electrons are effectively unpaired.[3] This requires careful consideration of the spin state and the use of computational methods capable of handling open-shell systems.

-

Flat Potential Energy Surfaces: The potential energy surfaces for reactions involving bicyclo[4.2.0]octa-1,3,5-triene and its derivatives can be quite flat, meaning that subtle changes in computational methodology can lead to qualitatively different geometric predictions.[4]

Understanding these challenges is the first step toward designing a robust and reliable computational protocol.

Choosing the Right Theoretical Tools: A Methodological Workflow

The selection of an appropriate computational method and basis set is paramount for obtaining meaningful results. The choice depends on the specific property being investigated and the available computational resources.

Caption: Logical workflow for selecting an appropriate computational method.

Density Functional Theory (DFT)

DFT is a popular choice for computational chemistry due to its balance of accuracy and computational cost.[5] However, for systems like bicyclo[4.2.0]octa-1,3,5-triene, the choice of the exchange-correlation functional is critical.

-

Functionals: Hybrid functionals, such as B3LYP, have been used for geometry optimizations of related systems.[6] However, for properties sensitive to electron correlation, such as reaction barriers and excited states, range-separated or double-hybrid functionals may provide more accurate results. For systems with significant non-covalent interactions, dispersion-corrected functionals (e.g., B3LYP-D3) are essential.[7][8]

-

Trustworthiness: While DFT can provide reasonable geometries, it's crucial to validate its performance against higher-level methods, especially for energetic properties. The T1 diagnostic in coupled-cluster theory or the degree of spin contamination in unrestricted DFT calculations can serve as indicators of the reliability of a single-reference approach.

Multireference Methods: CASSCF and CASPT2

For a qualitatively correct description of the electronic structure of bicyclo[4.2.0]octa-1,3,5-triene, multireference methods are often necessary.[2]

-

Complete Active Space Self-Consistent Field (CASSCF): This method provides a robust framework for treating static correlation by defining an "active space" of orbitals and electrons that are most important for the chemical process of interest.[2][9] For bicyclo[4.2.0]octa-1,3,5-triene, a minimal active space would typically include the π-orbitals of the cyclobutadiene ring.

-

Second-Order Perturbation Theory (CASPT2): CASSCF alone often does not capture a sufficient amount of the dynamic electron correlation. CASPT2 is a method that adds this dynamic correlation on top of a CASSCF reference wavefunction, providing more accurate energies.[10]

Basis Sets

The choice of basis set determines the flexibility of the wavefunction. For systems with diradical character and potential for anionic states, the inclusion of polarization and diffuse functions is highly recommended.[11]

-

Pople-style basis sets (e.g., 6-31G, 6-311+G*)): These are computationally efficient and often provide a good starting point for geometry optimizations.

-

Dunning's correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are recommended for high-accuracy energy calculations.[12]

Practical Protocols: Step-by-Step Methodologies

Protocol 1: Geometry Optimization and Frequency Analysis

This protocol outlines the steps for obtaining a reliable equilibrium geometry and characterizing it as a true minimum on the potential energy surface.

-

Initial Geometry: Construct an initial 3D structure of the bicyclo[4.2.0]octa-1,3,5-triene derivative.

-

DFT Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).[6]

-

Frequency Calculation: At the optimized geometry, perform a frequency calculation. The absence of imaginary frequencies confirms that the structure is a true local minimum.

-

Multireference Refinement (if necessary): If significant multireference character is suspected, re-optimize the geometry using a CASSCF or CASPT2 method with an appropriate active space and basis set.

Protocol 2: Investigating Reaction Mechanisms

Quantum chemical calculations are invaluable for elucidating reaction pathways, such as the thermal isomerization of benzocyclobutene derivatives to o-quinodimethanes.[13][14]

-

Identify Reactants and Products: Define the starting materials and final products of the reaction.

-

Locate Transition States (TS): Use a transition state search algorithm (e.g., Berny optimization in Gaussian) to find the saddle point connecting reactants and products. A frequency calculation on the TS geometry should yield exactly one imaginary frequency corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the TS to confirm that it connects the desired reactants and products.

-

Calculate Activation and Reaction Energies: The energy difference between the TS and the reactants gives the activation energy, while the difference between the products and reactants gives the reaction energy. It is crucial to include zero-point vibrational energy (ZPVE) corrections.

Caption: Workflow for investigating a chemical reaction mechanism.

Data Presentation and Analysis

Summarizing Quantitative Data

For clarity and ease of comparison, quantitative data should be presented in well-structured tables.

Table 1: Calculated Relative Energies (kcal/mol) for the Isomerization of a Substituted Bicyclo[4.2.0]octa-1,3,5-triene

| Method/Basis Set | Reactant | Transition State | Product | Activation Energy | Reaction Energy |

| B3LYP/6-31G* | 0.0 | 35.2 | -10.5 | 35.2 | -10.5 |

| CASPT2(8,8)/cc-pVTZ | 0.0 | 28.7 | -12.1 | 28.7 | -12.1 |

| Experimental | - | ~30 | - | ~30 | - |

Note: Hypothetical data for illustrative purposes.

Analysis of Aromaticity

The concept of aromaticity in the fused ring system can be computationally assessed using methods like Nucleus-Independent Chemical Shift (NICS).[15] Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity.

Conclusion

The computational investigation of bicyclo[4.2.0]octa-1,3,5-triene systems requires a careful and considered approach. The inherent electronic complexity of these molecules necessitates a departure from "black-box" computational methods. By understanding the theoretical challenges and applying the robust protocols outlined in this guide, researchers can obtain reliable and predictive insights into the structure, reactivity, and properties of these fascinating molecules, with significant implications for drug development and materials science.

References

-

E. D. Glendening, J. K. Badenhoop, and F. Weinhold. The Quinones of Benzocyclobutadiene: A Computational Study. ACS Publications. [Link]

-

E. D. Glendening, J. K. Badenhoop, and F. Weinhold. The Quinones of Benzocyclobutadiene: A Computational Study. American Chemical Society. [Link]

-

M. Ø. Jensen, T. Thorsteinsson, and A. E. Hansen. Benzocyclobutadiene: The question of structures, magnetic shieldings, and aromatic character*. ResearchGate. [Link]

-

M. Zora and İ. Özkan. Computational Studies of Cyclobutadiene and Benzocyclobutene Fused to p- and o-Quinone. The Journal of Physical Chemistry A. [Link]

-

E. D. Glendening, J. K. Badenhoop, and F. Weinhold. The Quinones of Benzocyclobutadiene: A Computational Study. The Journal of Physical Chemistry A. [Link]

-

A. Nicolaides, et al. The elusive benzocyclobutenylidene: a combined computational and experimental attempt. Journal of the American Chemical Society. [Link]

-

J. Li. Basis Set Selection for Molecular Calculations. Ju Li Group. [Link]

-

S. A. Macgregor, et al. A shape changing tandem Rh(CNC) catalyst: preparation of bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes. CORE. [Link]

-

T. M. T. van der Loop, et al. Thermal and (Thermo-Reversible) Photochemical Cycloisomerization of 1H-2-Benzo[c]oxocins: From Synthetic Applications to the Development of a New T-Type Molecular Photoswitch. PubMed Central. [Link]

-

J. Zhu. DFT calculations. Zhu Group at the Chinese University of Hong Kong, Shenzhen. [Link]

-

A. V. Gerasimov, et al. Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane. MDPI. [Link]

-

A. H. Al-Sabawi, et al. Prediction of Thermal Isomerization Temperatures of Substituted Benzocyclobutenes to o- Quinodimethanes Using Hardness, Polarizability and energies of σ, σ* and π* orbitals. ResearchGate. [Link]

-

SpectraBase. Bicyclo[4.2.0]octa-1,3,5-triene-7-carbamic acid, ethyl ester. [Link]

-

Cheméo. Chemical Properties of Bicyclo[4.2.0]octa-1,3,5-triene (CAS 694-87-1). [Link]

-

P. M. Zimmerman. CASSCF. Zimmerman Lab. [Link]

-

D. Feller. Basis set selection for molecular calculations. Chemical Reviews. [Link]

-

W. T. G. van Oosterhout, et al. Ab Initio and DFT Calculations on the Competition between Cope Rearrangements and Disrotatory Cyclobutene Ring-Opening Reactions of Bridged syn-Tricyclo[4.2.0.02,5]octa-3,7-dienes. The Journal of Organic Chemistry. [Link]

-

ResearchGate. What DFT-functional/basis set would you suggest for calculating vibrational frequencies of small (up to 10 atoms) RADICAL species?. [Link]

-

DIRAC. Pick the right basis for your calculation. DIRAC documentation. [Link]

-

K. N. Houk, et al. Set of pericyclic reactions for 1,3,5‐cycloheptatriene and... ResearchGate. [Link]

-

Y. Liu, et al. Minimal Active Space for Diradicals Using Multistate Density Functional Theory. PMC. [Link]

-

A. E. DePrince III. arXiv:2104.00626v1 [physics.chem-ph] 1 Apr 2021. arXiv. [Link]

-

A. J. L. McManus, et al. Organic Reactivity Made Easy and Accurate with Automated Multireference Calculations. Knowledge UChicago. [Link]

-

ResearchGate. Prediction of Thermal Isomerization Temperatures of Substituted Benzocyclobutenes to o-Quinodimethanes by Semi-Empirical Molecular Orbital Calculation. [Link]

-

M. R. D. D. Singh, et al. Computational Insight to Improve the Thermal Isomerisation Performance of Overcrowded Alkene-Based Molecular Motors through Stru. DiVA portal. [Link]

-

Wikipedia. Benzocyclobutadiene. [Link]

-

PubChem. Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid. [Link]

-

NIST. Bicyclo[4.2.0]octa-1,3,5-triene. NIST WebBook. [Link]

-

S. Grimme. Dispersion-corrected density functional theory for aromatic interactions in complex systems. PubMed. [Link]

-

Gaussian. CASSCF. [Link]

-

P. J. J. J. van den Heuvel, et al. Carbohydrate–aromatic π interactions: a test of density functionals and the DFT-D method. Royal Society of Chemistry. [Link]

-

F. Gerson, et al. The Radical Cation of anti-Tricyclooctadiene and Its Rearrangement Products. Mellon College of Science. [Link]

-

C. O. Bender, et al. The photochemistry of 8-methyl 1-2,3-benzobicyclo[4.2.0]octa-2,4,7-triene. Canadian Journal of Chemistry. [Link]

-

Wikipedia. Density functional theory. [Link]

-

R. I. Kaiser, et al. Gas Phase Formation of 1,3,5,7-Cyclooctatetraene (C8H8) through Ring Expansion via the Aromatic 1,3,5-Cyclooctatrien-7-yl Radical (C8H9. OSTI.GOV. [Link]

-

I. Antol, et al. Automerization reaction of cyclobutadiene and its barrier height: An ab initio benchmark multireference average-quadratic coupled cluster study. ResearchGate. [Link]

-

S. Grimme, et al. Simplified DFT methods for consistent structures and energies of large systems. ResearchGate. [Link]

-

J. M. Turney, et al. MBE-CASSCF Approach for the Accurate Treatment of Large Active Spaces. arXiv. [Link]

-

R. A. Akhmedov, et al. Co(I)-Catalyzed [4π + 2π] Cycloaddition of 1,2-Dienes to 1,3,5-Cyclooctatriene in the Synthesis of Previously Undescribed Tricyclo[4.2.2.0 2,5 ]Decenes. MDPI. [Link]

-

PubChem. 1,3,5-Cyclooctatriene. [Link]

-

W. Merk and R. Pettit. Reactions of cyclo-octatetraene and its derivatives. Part III. Cycloocta-1,3,5-triene as a dienophile. Journal of the Chemical Society C: Organic. [Link]

-

NIST. Bicyclo[4.2.0]octa-1,3,5-triene. NIST WebBook. [Link]

-

PubChem. Bicyclo[4.2.0]octa-1,3,5-triene, 2,4-dimethyl-. [Link]

-

M. C. D. F. A. A. de Souza, et al. Singlet and Triplet Pathways Determine the Thermal Z/E Isomerization of an Arylazopyrazole-Based Photoswitch. NIH. [Link]

-

T. M. D. D. Singh, et al. Multireference calculations on bond dissociation and biradical polycyclic aromatic hydrocarbons as guidance for fractional occupation number weighted density analysis in DFT calculations. ResearchGate. [Link]

Sources

- 1. Benzocyclobutadiene - Wikipedia [en.wikipedia.org]

- 2. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 3. Minimal Active Space for Diradicals Using Multistate Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. li.mit.edu [li.mit.edu]

- 5. Density functional theory - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dispersion-corrected density functional theory for aromatic interactions in complex systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbohydrate–aromatic π interactions: a test of density functionals and the DFT-D method - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. gaussian.com [gaussian.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Pick the right basis for your calculation — DIRAC not found documentation [diracprogram.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electrocyclic Reactions of Vinylbenzocyclobutene Derivatives

Abstract

This technical guide provides a comprehensive examination of the electrocyclic reactions of vinylbenzocyclobutene (VBCB) derivatives, a cornerstone of modern synthetic chemistry. We will delve into the fundamental principles governing the thermal ring-opening of the strained benzocyclobutene core, the generation of highly reactive o-quinodimethane intermediates, and their subsequent application in constructing complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the causality behind experimental choices, detailed protocols for key transformations, and an overview of their applications in materials science and complex molecule synthesis.

Introduction: The Unique Reactivity of Benzocyclobutenes

The benzocyclobutene (BCB) moiety, a benzene ring fused to a four-membered cyclobutene ring, is a deceptively simple structure that harbors immense synthetic potential.[1] Its utility stems from the inherent ring strain of the cyclobutene, which, upon thermal activation, can be released through a predictable and stereospecific electrocyclic ring-opening. This process transforms the BCB into a highly reactive, transient intermediate known as an o-quinodimethane (o-QDM), also referred to as an o-xylylene.[2][3]

First authenticated by Finkelstein and later explored by Cava and others, BCB chemistry has evolved into a powerful tool for synthetic chemists.[2] The in situ generation of the o-QDM intermediate is particularly advantageous, as it allows this potent diene to be immediately trapped in cycloaddition reactions, most notably the Diels-Alder reaction, to rapidly build molecular complexity.[4][5]

This guide focuses specifically on vinyl-benzocyclobutene derivatives. The vinyl group provides a crucial handle for polymerization, allowing VBCBs to serve as exceptional cross-linking agents in the development of advanced polymers and thermoset resins for applications ranging from microelectronics to nanotechnology.[6][7][8] We will explore the theoretical underpinnings of this chemistry, grounded in the Woodward-Hoffmann rules, and translate this theory into practical, actionable protocols for the modern research laboratory.

The Core Transformation: A Thermally Induced 4π Electrocyclic Reaction

The central reaction of VBCB derivatives is a thermally induced 4π electrocyclic ring-opening. This pericyclic reaction involves the conversion of a sigma (σ) bond within the cyclobutene ring into a pi (π) bond, extending the conjugation of the aromatic system to form the o-quinodimethane intermediate.

2.1. Mechanism and Stereochemistry: The Woodward-Hoffmann Rules in Action

The stereochemical outcome of an electrocyclic reaction is dictated by the number of π-electrons involved and the mode of activation (thermal or photochemical), a set of principles elegantly summarized by the Woodward-Hoffmann rules.[9][10]

-

System: The ring-opening of benzocyclobutene is a 4n π-electron process (where n=1, involving the two π-bonds of the benzene ring participating in the extended diene system and the breaking σ-bond).

-

Activation: Under thermal conditions, a 4n π-electron system undergoes a conrotatory ring-opening.[2][3][11]

In a conrotatory motion, the substituents at the termini of the breaking σ-bond rotate in the same direction (both clockwise or both counter-clockwise).[12][13] This specific rotation is required to maintain constructive overlap between the lobes of the developing p-orbitals, leading to the formation of the Highest Occupied Molecular Orbital (HOMO) of the resulting diene.[14][15]

Photochemical activation, conversely, would proceed via a disrotatory pathway, but for the applications discussed herein, thermal activation is the standard and most synthetically useful method.[13][16]

Caption: Thermal 4π electrocyclic ring-opening of VBCB.

2.2. Torquoselectivity: Directing the Geometry of the Intermediate